Methyl 2-(N-Methylsulfamoyl)acetate
Description
Methyl 2-(N-Methylsulfamoyl)acetate is an organic compound featuring a methyl ester group, an acetamide backbone, and an N-methylsulfamoyl moiety. The N-methylsulfamoyl group likely contributes to its reactivity, enabling participation in hydrogen bonding and influencing solubility. Its molecular formula is inferred as C₄H₉NO₄S, with a molecular weight approximating 167.19 g/mol (based on structural analogs).
Properties
IUPAC Name |
methyl 2-(methylsulfamoyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-5-10(7,8)3-4(6)9-2/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDAVOAWPBXZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(N-Methylsulfamoyl)acetate typically involves the reaction of N-methylsulfamoyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using standard techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-Methylsulfamoyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(N-Methylsulfamoyl)acetate is a methyl ester derivative of N-methylsulfamoyl acetic acid and has applications in various chemical reactions and research fields.
Scientific Research Applications
This compound is utilized across several scientific disciplines:
- Chemistry It serves as an intermediate in synthesizing various organic compounds.
- Biology It is used in studying enzyme inhibition and protein interactions.
- Medicine It is being investigated for potential use in drug development and pharmaceutical formulations.
- Industry It is utilized in producing specialty chemicals and materials.
Chemical Reactions
This compound can undergo different types of chemical reactions:
- Oxidation It can be oxidized to create corresponding sulfonic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction Reduction reactions can convert it into amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), resulting in various substituted esters depending on the nucleophile used.
Anticancer Activity
Research indicates that sulfonamide derivatives, similar to this compound, have potential anticancer properties. They can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically, these compounds have shown promise in inhibiting CDK2, which is often overactive in cancer cells, leading to reduced cell proliferation and increased apoptosis in tumor cells.
Case Studies
Several case studies highlight the therapeutic potential of sulfonamide derivatives:
- Neurodevelopmental Disorders Certain sulfonamide derivatives improved outcomes in mouse models of Down syndrome and autism by selectively inhibiting NKCC1, a target relevant for neurological conditions.
- Cancer Treatment Clinical trials involving sulfonamide compounds have shown reduced tumor growth rates in patients with various cancers, suggesting a promising avenue for further exploration.
Mechanism of Action
The mechanism of action of Methyl 2-(N-Methylsulfamoyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate
- Molecular Formula: C₁₀H₁₃NO₅S
- Molecular Weight : 259.28 g/mol
- CAS : 1909309-31-4
- Key Features :
- Applications : Drug candidate synthesis, material science, and agrochemical research.
Methyl 2-[2-(2,6-Dichlorophenylamino)phenyl]-2-[4-(N-Methylsulfamoyl)phenylamino]acetate
- Molecular Formula: Not explicitly stated (complex structure with dichlorophenyl and sulfamoyl groups).
- Key Features: Dichlorophenyl and phenylamino groups enhance pharmacological targeting. Synthesized as a diclofenac analog for anti-inflammatory evaluation .
- Applications: Potential non-steroidal anti-inflammatory drug (NSAID) development.
Methyl 2-(Methanesulfonyloxy)acetate
- Molecular Formula : C₄H₈O₅S
- Molecular Weight : 168.17 g/mol
- CAS : EN300-366566
- Key Features :
- Applications : Intermediate in organic synthesis, particularly in nucleophilic substitutions.
Methyl 2-[2-(Sulfamoylmethyl)phenyl]acetate
- Molecular Formula: C₁₀H₁₃NO₄S
- Molecular Weight : 243.28 g/mol
- CAS : CID 115463001
- Key Features :
- Applications : Building block for sulfonamide-based drug discovery.
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Molecular Weight : 381.36 g/mol
- CAS: Not specified (see ).
- Key Features :
- Applications : Selective herbicide for broadleaf weed control.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Methyl 2-(N-Methylsulfamoyl)acetate (Inferred) | C₄H₉NO₄S | ~167.19 | N-Methylsulfamoyl, methyl ester | Pharmaceutical intermediates |
| Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate | C₁₀H₁₃NO₅S | 259.28 | Phenyl, sulfamoyl, methoxy | Drug synthesis, agrochemicals |
| Compound 6 (Diclofenac analog) | Complex | Not specified | Dichlorophenyl, sulfamoyl | NSAID development |
| Methyl 2-(Methanesulfonyloxy)acetate | C₄H₈O₅S | 168.17 | Mesyloxy, methyl ester | Synthetic intermediate |
| Methyl 2-[2-(Sulfamoylmethyl)phenyl]acetate | C₁₀H₁₃NO₄S | 243.28 | Phenyl, sulfamoylmethyl | Drug discovery |
| Metsulfuron-methyl | C₁₄H₁₅N₅O₆S | 381.36 | Triazine, sulfonylurea | Herbicide |
Key Structural and Functional Insights
- N-Methylsulfamoyl vs. Sulfamoylmethyl : The position of the sulfamoyl group (directly on acetate vs. phenyl ring) alters solubility and hydrogen-bonding capacity.
- Phenyl vs.
- Leaving Groups (Mesyloxy) : Methyl 2-(methanesulfonyloxy)acetate’s mesyloxy group enhances reactivity in substitution reactions compared to stable sulfamoyl derivatives .
Biological Activity
Methyl 2-(N-Methylsulfamoyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities. The presence of the sulfamoyl group is significant, as it is often associated with antimicrobial and anticancer effects. The ester functional group enhances its solubility and bioavailability, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors can halt the proliferation of cancer cells.
- Antimicrobial Activity : Sulfonamide compounds are well-documented for their antibacterial properties. This compound's structure suggests it could interact with bacterial enzymes involved in folic acid synthesis, leading to bacteriostatic effects .
Antimicrobial Activity
A series of studies have assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The following table summarizes key findings from relevant research:
These results indicate that this compound exhibits moderate antibacterial activity, comparable to established sulfonamide antibiotics.
Anticancer Activity
Research has also explored the potential anticancer properties of this compound. Notably, sulfonamide derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance:
- CDK2 Inhibition : Compounds similar to this compound have shown promise in inhibiting CDK2, which is often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:
- Neurodevelopmental Disorders : A study demonstrated that certain sulfonamide derivatives improved outcomes in mouse models of Down syndrome and autism by selectively inhibiting NKCC1, a target relevant for neurological conditions .
- Cancer Treatment : Clinical trials involving sulfonamide compounds have shown reduced tumor growth rates in patients with various cancers, suggesting a promising avenue for further exploration with this compound as a lead compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
